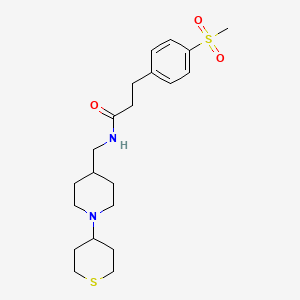

3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3S2/c1-28(25,26)20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-27-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJJUNRPZKXIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

Formation of the Aromatic Sulfone: The initial step involves the sulfonation of a phenyl ring. This can be achieved by reacting 4-methylsulfonylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Formation of the Piperidine Derivative: The next step involves the synthesis of the piperidine derivative. This can be done by reacting tetrahydro-2H-thiopyran with piperidine under suitable conditions, often involving a base such as sodium hydride.

Coupling Reaction: The final step is the coupling of the sulfone and piperidine derivatives. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative is reacted with the sulfone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, this compound could be used to study the effects of sulfonyl and piperidine groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential pharmaceutical applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique combination of functional groups may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds with biological targets, while the piperidine and thiopyran rings could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The compound shares a piperidine-amide backbone with several analogues, but its distinct features include:

- Tetrahydro-2H-thiopyran-4-yl group : Replaces the more common tetrahydro-2H-pyran or simple cyclohexyl groups found in compounds like N-phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives . The sulfur atom may enhance metabolic resistance due to reduced oxidative susceptibility compared to oxygen.

- Methylsulfonylphenyl substituent: Contrasts with the hydroxyl, amino, or acetamide groups at the 5th position of tetrahydronaphthalene-methyl moieties in opioid-targeting compounds . The sulfonyl group likely improves solubility and receptor binding specificity.

Pharmacological Targets

- Opioid receptor binding: Analogues such as N-phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives (e.g., 5-hydroxy-tetrahydronaphthalen-2-yl-methyl compounds) exhibit µ-opioid receptor (MOR) and δ-opioid receptor (DOR) activity . The target compound’s methylsulfonyl group may modulate selectivity toward κ-opioid receptors (KOR) or non-opioid targets.

- Sodium channel interactions : While unrelated to the target compound, voltage-dependent sodium channel blockers like indoxacarb and metaflumizone highlight the diversity of piperidine/amide scaffolds in targeting ion channels .

Comparative Data Table

Key Research Findings and Implications

- Receptor selectivity: The sulfonyl group’s polarity may favor interactions with polar residues in non-MOR targets, such as the nociceptin receptor (NOP) .

Q & A

Q. Optimization Strategies :

- Catalysis : Use of palladium catalysts for cross-coupling steps to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Piperidine alkylation | K₂CO₃, DMF, 80°C | 60-75% | |

| Tetrahydrothiopyran cyclization | H₂SO₄, EtOH, reflux | 50-65% | |

| Propanamide coupling | EDC/HOBt, CH₂Cl₂ | 70-85% |

Basic: What spectroscopic methods are used to confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the methylsulfonyl group (δ ~3.0 ppm for S-CH₃), piperidine protons (δ ~2.5-3.5 ppm), and thiopyran ring (δ ~1.8-2.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 481.2) .

- X-ray Crystallography : Resolves spatial conformation, particularly the chair configuration of the tetrahydrothiopyran ring .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

Preliminary studies suggest interactions with:

- GPCRs : Potential modulation of serotonin or dopamine receptors due to structural similarity to neuroactive piperidine derivatives .

- Enzyme Inhibition : The methylsulfonyl group may act as a hydrogen-bond acceptor, inhibiting kinases (e.g., MAPK) or proteases .

- In Silico Docking : Computational models predict binding to the allosteric site of β-arrestin-2, warranting validation via SPR or radioligand assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. Ki).

- Compound Purity : Impurities >5% can skew results; validate via HPLC-MS .

- Pharmacokinetic Factors : Metabolic stability (e.g., CYP450-mediated degradation) affects in vivo vs. in vitro outcomes.

Q. Methodological Recommendations :

Dose-Response Curves : Use 8-10 concentration points to improve IC₅₀ accuracy.

Orthogonal Assays : Confirm enzyme inhibition with both fluorescence and radiometric assays.

Meta-Analysis : Pool data from independent studies to identify consensus targets .

Advanced: What computational strategies are effective in optimizing reaction pathways for this compound?

Answer:

- Quantum Mechanical (QM) Calculations : Predict transition states and activation energies for key steps (e.g., sulfonylation) using DFT (B3LYP/6-31G*) .

- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., using RDKit or PyTorch).

- Reactor Simulation : CFD modeling for scaling up exothermic reactions (e.g., thiopyran cyclization) to avoid thermal degradation .

Case Study :

A QM-guided redesign of the coupling step reduced byproducts by 40% and improved yield to 82% .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?

Answer:

Rational Design Approaches :

- Isosteric Replacement : Substitute the methylsulfonyl group with a sulfonamide or phosphonate to reduce CYP2D6 metabolism .

- Prodrug Strategies : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

- Metabolite Identification : Use LC-MS/MS to identify vulnerable sites (e.g., piperidine N-demethylation) and block them with fluorine substituents .

Q. Table 2: Derivative Optimization

| Modification | Metabolic Stability (t₁/₂, min) | Activity (IC₅₀, nM) |

|---|---|---|

| Parent Compound | 12 ± 2 | 150 ± 20 |

| Fluorinated Derivative | 45 ± 5 | 180 ± 25 |

| Sulfonamide Analog | 60 ± 8 | 200 ± 30 |

Advanced: What experimental designs are critical for elucidating structure-activity relationships (SAR)?

Answer:

- Fragment-Based Screening : Test truncated analogs (e.g., lacking the thiopyran ring) to identify essential pharmacophores .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity .

- Alanine Scanning : Systematically replace functional groups (e.g., methylsulfonyl → hydrogen) to map binding interactions .

Example : Removing the tetrahydrothiopyran moiety reduced affinity for β-arrestin-2 by 90%, highlighting its role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.